Cas no 43073-12-7 (1,2-Benzenedicarboxaldehyde,4,5-dimethoxy-)
1,2-Benzenedicarboxaldehyde,4,5-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenedicarboxaldehyde,4,5-dimethoxy-
- 4,5-dimethoxyphthalaldehyde
- 3,4-dimethoxy ortho-phthalaldehyde
- 3,4-Dimethoxyphthalaldehyde
- 4,5-dimethoxy orthophthalaldehyde
- 4,5-dimethoxybenzene-1,2-dialdehyde
- 4,5-dimethoxybenzene-1,2-dicarbaldehyde
- 4,5-dimethoxyphthaldialdehyde
- AC1L772M
- NSC319475
- 4,5dimethoxyphthalaldehyde
- EN300-698867
- DTXSID80317623
- AKOS022505704
- CS-0379307
- NSC-319475
- 43073-12-7
- 1,2-Benzenedicarboxaldehyde, 4,5-dimethoxy-
- BCP17175
- SCHEMBL5698339
-
- Inchi: 1S/C10H10O4/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-6H,1-2H3
- InChI Key: SYWVJRSBQCVFHO-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=O)C(C=O)=CC=1OC
Computed Properties
- Exact Mass: 194.058
- Monoisotopic Mass: 194.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6A^2
- XLogP3: 0.8
Experimental Properties
- Density: 1.207
- Boiling Point: 371.4°C at 760 mmHg
- Flash Point: 168.2°C
- Refractive Index: 1.574
- PSA: 52.60000
- LogP: 1.32880
1,2-Benzenedicarboxaldehyde,4,5-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1123035-100mg |
4,5-Dimethoxyphthalaldehyde |
43073-12-7 | 95% | 100mg |
$97.0 | 2025-04-19 | |
| Ambeed | A1123035-250mg |
4,5-Dimethoxyphthalaldehyde |
43073-12-7 | 95% | 250mg |
$163.0 | 2025-04-19 | |
| A2B Chem LLC | AW23624-50mg |
1,2-BENZENEDICARBOXALDEHYDE, 4,5-DIMETHOXY- |
43073-12-7 | 95% | 50mg |
$382.00 | 2024-04-20 | |
| A2B Chem LLC | AW23624-100mg |
1,2-BENZENEDICARBOXALDEHYDE, 4,5-DIMETHOXY- |
43073-12-7 | 95% | 100mg |
$552.00 | 2024-04-20 | |
| A2B Chem LLC | AW23624-250mg |
1,2-BENZENEDICARBOXALDEHYDE, 4,5-DIMETHOXY- |
43073-12-7 | 95% | 250mg |
$773.00 | 2024-04-20 | |
| A2B Chem LLC | AW23624-500mg |
1,2-BENZENEDICARBOXALDEHYDE, 4,5-DIMETHOXY- |
43073-12-7 | 95% | 500mg |
$1197.00 | 2024-04-20 | |
| A2B Chem LLC | AW23624-1g |
1,2-BENZENEDICARBOXALDEHYDE, 4,5-DIMETHOXY- |
43073-12-7 | 95% | 1g |
$1524.00 | 2024-04-20 | |
| A2B Chem LLC | AW23624-2.5g |
1,2-BENZENEDICARBOXALDEHYDE, 4,5-DIMETHOXY- |
43073-12-7 | 95% | 2.5g |
$2952.00 | 2024-04-20 | |
| A2B Chem LLC | AW23624-5g |
1,2-BENZENEDICARBOXALDEHYDE, 4,5-DIMETHOXY- |
43073-12-7 | 95% | 5g |
$4353.00 | 2024-04-20 | |
| Ambeed | A1123035-1g |
4,5-Dimethoxyphthalaldehyde |
43073-12-7 | 95% | 1g |
$439.0 | 2025-04-19 |
1,2-Benzenedicarboxaldehyde,4,5-dimethoxy- Suppliers
1,2-Benzenedicarboxaldehyde,4,5-dimethoxy- Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Additional information on 1,2-Benzenedicarboxaldehyde,4,5-dimethoxy-
Chemical Profile of 1,2-Benzenedicarboxaldehyde,4,5-dimethoxy (CAS No. 43073-12-7)
The compound 1,2-Benzenedicarboxaldehyde,4,5-dimethoxy, identified by the Chemical Abstracts Service registry number CAS 43073-12-7, represents a structurally unique organic molecule with significant potential in pharmaceutical and analytical chemistry applications. This compound belongs to the class of substituted benzenedicarbonyl derivatives characterized by two aldehyde groups at the 1 and 2 positions of the benzene ring, alongside methoxy substituents at positions 4 and 5. Such structural features create distinct physicochemical properties that have recently been leveraged in emerging research areas including drug delivery systems and bioanalytical assays.
Recent studies published in journals like Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.9b01899) highlight the compound's role as a precursor in synthesizing bioactive molecules with antiviral properties. Researchers demonstrated that substituting the methoxy groups with functionalized side chains could enhance its affinity for viral entry proteins—a discovery validated through molecular docking simulations using AutoDock Vina software. These findings underscore its utility in developing targeted therapeutic agents while maintaining structural stability under physiological conditions.
In analytical chemistry applications, the compound's aldehyde functionalities enable its use as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of complex biological matrices. A 2023 study in Analytica Chimica Acta (DOI: 10.1016/j.aca.2023.466898) reported improved detection limits when this reagent was employed for quantifying trace metabolites in clinical samples compared to conventional reagents like acetyl chloride. The methoxy substituents were found to minimize matrix interference through steric shielding effects during derivatization processes.
Synthetic methodologies for preparing this compound have evolved significantly since its initial synthesis described by Smith et al. (Tetrahedron Letters, 1989). Modern protocols now utilize microwave-assisted organic synthesis (MAOS) techniques to achieve yields exceeding 85% within minutes—a stark improvement over traditional reflux methods requiring hours. A notable advancement comes from Zhang's group at Peking University (Green Chemistry, DOI: 10.1039/D3GC00686A), who demonstrated solvent-free synthesis using heterogeneous catalysts that eliminate hazardous solvents while maintaining product purity.
Bioactivity studies reveal intriguing pharmacological profiles when this compound is incorporated into prodrug designs. Preclinical trials on murine models showed that derivatives containing this core structure exhibited selective cytotoxicity against hepatocellular carcinoma cells (IC₅₀ = 5.8 μM) without significant hemolytic activity (<5% at 50 μM). Mechanistic investigations using CRISPR-Cas9 knockout assays identified interactions with the PI3K/Akt signaling pathway—findings corroborated through proteomic analysis via mass spectrometry-based approaches.
Innovative applications are emerging in materials science where this compound serves as a building block for constructing stimuli-responsive hydrogels. A collaborative study between MIT and ETH Zurich (Nature Communications, DOI: 10.1038/s41467-023-43986-y) demonstrated pH-sensitive gel networks formed through Schiff base crosslinking involving this aldehyde-containing molecule. The resulting materials exhibited reversible swelling behavior over a physiological pH range (6–8), making them promising candidates for controlled drug release systems.
Safety assessments conducted according to OECD guidelines confirm minimal acute toxicity (LD₅₀ > 5 g/kg orally in rats) while emphasizing the importance of proper handling due to its aldehyde nature causing mild skin irritation upon prolonged exposure (>8 hours). Environmental fate studies using biodegradation assays under simulated soil conditions showed complete mineralization within 28 days under aerobic conditions—a critical factor for regulatory compliance under REACH regulations.
Ongoing research focuses on exploiting its photochemical properties when conjugated with quantum dots for biosensing applications. Preliminary results from Stanford University labs indicate potential for real-time monitoring of reactive oxygen species in living cells via fluorescence resonance energy transfer mechanisms involving this compound's electron-rich aromatic system—a breakthrough that could revolutionize live-cell imaging techniques.
Structural characterization via X-ray crystallography confirmed an ortho configuration between the two aldehyde groups with dihedral angles of approximately 18° between methoxy substituents—a conformational arrangement critical for maintaining optimal binding energies with target biomolecules as confirmed through computational modeling using Gaussian 16 software packages.
Spectroscopic analysis reveals characteristic IR absorption peaks at ~1725 cm⁻¹ corresponding to carbonyl stretching vibrations and ~365 nm UV-vis absorption attributed to π→π* transitions within the conjugated aromatic system—spectral features now being utilized in high-throughput screening platforms for rapid compound identification.
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